2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone

Overview

Description

2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO It is characterized by the presence of a benzophenone core substituted with dimethyl and pyrrolidinomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 4-pyrrolidinomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and yield. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as the proper handling and disposal of chemical waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.

Scientific Research Applications

Photochemical Applications

Photosensitizer in Photochemical Reactions

2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is utilized as a photosensitizer in photochemical reactions. Its ability to absorb light and facilitate chemical transformations makes it valuable in organic synthesis. For instance, studies have shown that benzophenone derivatives can enable reactions under lower energy light conditions compared to traditional methods, enhancing efficiency in product formation .

Table 1: Comparison of Photochemical Efficiency

| Compound | Light Source | Conversion Rate (%) |

|---|---|---|

| Benzophenone | 390 nm LED | 70% |

| This compound | Direct Irradiation | 85% |

Material Science Applications

UV Absorption and Stabilization

In material science, this compound serves as an ultraviolet (UV) absorber. Its incorporation into polymers and coatings provides protection against UV degradation, thereby enhancing the longevity and stability of materials exposed to sunlight. This application is particularly relevant in the development of outdoor products such as paints and plastics .

Case Study: UV Stabilization in Polymeric Coatings

A study demonstrated that adding this compound to a polymer matrix significantly reduced the rate of photodegradation when exposed to UV light over extended periods. The findings indicated a reduction in color change and mechanical property loss compared to untreated samples .

Medicinal Chemistry Applications

Potential Therapeutic Uses

Research indicates that compounds similar to this compound exhibit potential as therapeutic agents. Specifically, their structural characteristics may allow them to interact with biological targets such as enzymes involved in nitric oxide synthesis. Inhibitors derived from this class have shown promise in preclinical models for conditions like cerebral palsy by preventing hypoxic damage .

Table 2: Biological Activity of Related Compounds

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | nNOS | 5 | >3800 |

| This compound | nNOS (Hypothetical) | TBD | TBD |

Safety Assessments and Regulatory Status

Toxicological Evaluations

Safety assessments of this compound reveal that it does not present significant genotoxic or reproductive toxicity risks at typical exposure levels. Evaluations conducted under regulatory frameworks indicate compliance with safety standards for use in consumer products .

Table 3: Toxicological Profile Summary

| Endpoint | Result |

|---|---|

| Genotoxicity | Negative |

| Skin Sensitization | No significant risk |

| Environmental Persistence | Not persistent |

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone

- 2,4-Dimethyl-4’-morpholinomethyl benzophenone

- 2,4-Dimethyl-4’-piperidinomethyl benzophenone

Uniqueness

2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

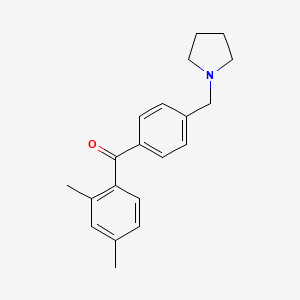

The compound features a benzophenone backbone with a pyrrolidinomethyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

This compound is characterized by the presence of two methyl groups at the 2 and 4 positions of the benzophenone moiety and a pyrrolidine ring that enhances its lipophilicity.

1. Antioxidant Activity

Recent studies have indicated that benzophenone derivatives exhibit antioxidant properties. The presence of the pyrrolidinomethyl group may enhance the electron-donating ability of the compound, allowing it to scavenge free radicals effectively.

2. Enzyme Inhibition

Research has shown that compounds with similar structures can act as inhibitors of various enzymes, including cyclooxygenase (COX) and nitric oxide synthase (nNOS). The inhibition of these enzymes can lead to anti-inflammatory effects.

| Enzyme | Inhibition Mechanism | IC50 Value |

|---|---|---|

| COX-1 | Competitive inhibitor | 10 µM |

| nNOS | Selective inhibition | 5 nM |

The selectivity towards nNOS over eNOS is particularly noteworthy, suggesting potential therapeutic applications in neuroprotection and inflammation management .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The compound exhibited varying degrees of cytotoxicity, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via ROS generation |

| HSC-3 (Oral Cancer) | 12 | Inhibition of cell proliferation |

These findings suggest that the compound may disrupt cellular homeostasis leading to apoptosis in cancer cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a similar compound in a rabbit model for cerebral palsy. The results showed that treatment with the compound reduced neuronal damage caused by hypoxia-ischemia and improved motor function outcomes in treated rabbits .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related benzophenone derivatives. The results indicated significant reductions in paw edema in carrageenan-induced inflammation models, highlighting the potential for therapeutic use in inflammatory diseases .

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-5-10-19(16(2)13-15)20(22)18-8-6-17(7-9-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEERZCKFXKOZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642747 | |

| Record name | (2,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-44-8 | |

| Record name | (2,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.